L-Methionine-methyl-D3
Overview
Description
L-Methionine-methyl-D3 is an isotopically labeled form of the amino acid L-methionine. It is used in a variety of scientific research applications, including NMR spectroscopy, protein and peptide labeling, and metabolic studies. It is a stable, non-toxic, and readily available compound, making it an ideal choice for research in a variety of fields.
Scientific Research Applications
Diabetes and Metabolic Diseases : L-Methionine supplementation has been shown to activate pathways similar to the diabetes drug metformin, suggesting potential benefits in treating type 2 diabetes and related metabolic diseases. It can prevent diabetes-induced epigenetic alterations, thereby offering therapeutic potential in metabolic disorders (Navik et al., 2019).
Biochemical and Molecular Roles : L-Methionine plays a central role in cellular biochemistry, influencing various metabolic pathways. This makes it a critical subject of study in understanding and potentially treating conditions like depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).
Poultry Nutrition : Research on poultry nutrition has demonstrated the effects of different forms of methionine, including L-Methionine, on growth performance and nutrient absorption in broilers, suggesting its importance in animal feed formulations (Zhang et al., 2017).
Marine Biology and Environmental Chemistry : L-Methionine-methyl-D3 has been used to study the methylation of arsenate by marine algae, providing insights into biological methylation processes and potential environmental impacts (Cullen et al., 1994).
Medical Imaging and Cancer Research : L-Methionine is used in producing high-purity radiotracers for PET diagnostics of brain tumors. Studies on its enantiomeric purity and production methods contribute to the advancement of cancer diagnostics and therapy (Gomzina & Kuznetsova, 2011).
Amino Acid Transport and Tumor Cell Metabolism : Understanding the transport mechanism of L- and D-methionine in tumor cells is crucial for developing effective cancer imaging techniques. This research aids in the diagnosis and treatment evaluation of various cancers (Kobayashi et al., 2012).
Plant and Microbial Biochemistry : Studies on the metabolism of methionine isomers in plants and microorganisms reveal its role in plant evolution and microbial processes, providing insights for agricultural and environmental sciences (Pokorný et al., 1970).
properties
IUPAC Name |
(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-OSIBIXDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574088 | |
Record name | L-(~2~H_3_)Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine-methyl-D3 | |
CAS RN |
13010-53-2 | |
Record name | L-(~2~H_3_)Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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